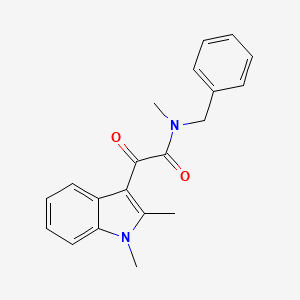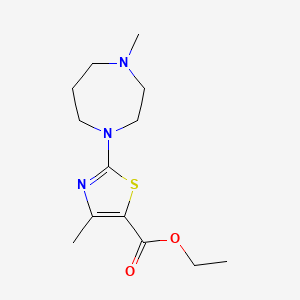
Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate, also known as ETMC, is a synthetic organic compound with a wide range of potential applications. It is a derivative of thiazole, a five-membered ring composed of three nitrogen and two carbon atoms, and is a member of the diazepane family of compounds. ETMC is a versatile compound with a number of potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been studied for its potential to act as a ligand, as a catalyst, and as a drug.
Wirkmechanismus
The mechanism of action of Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain proteins, enzymes, and receptors in the body, and alters the activity of these proteins and receptors. This alteration of activity is believed to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed that this compound may have anti-inflammatory and anti-cancer properties, and may also be useful in the treatment of neurological disorders. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, and may be useful in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate in laboratory experiments include its low cost and its wide range of potential applications. However, the use of this compound in laboratory experiments is limited by the lack of knowledge about its mechanism of action and the potential adverse effects of its use.
Zukünftige Richtungen
The potential applications of Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate are numerous, and further research is needed to fully explore its potential. Possible future directions for research include the development of more efficient methods for synthesizing this compound, the investigation of its mechanism of action, the development of more effective therapeutic agents based on this compound, and the exploration of its potential uses in the treatment of neurological disorders, cancer, and drug addiction. Additionally, further research is needed to investigate the potential side effects of this compound and to develop safer methods for its use in laboratory experiments.
Synthesemethoden
Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate can be synthesized by a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Horner-Wadsworth-Emmons reaction. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. The Mitsunobu reaction involves the reaction of an alcohol with a phosphine and an alkyl halide. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with an alkyl halide. Each of these methods has been used to synthesize this compound in the laboratory.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, this compound has been studied as a ligand for transition metals, and as a catalyst for organic reactions. In biochemistry, this compound has been studied as a potential drug and as a potential inhibitor of enzymes. In pharmacology, this compound has been studied for its potential use as a therapeutic agent.
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-4-18-12(17)11-10(2)14-13(19-11)16-7-5-6-15(3)8-9-16/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELSWPGDIDXNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

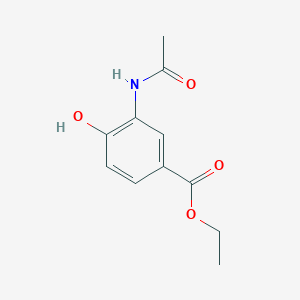
![7-Ethyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457276.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)
![3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2457280.png)

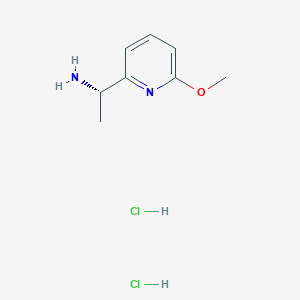
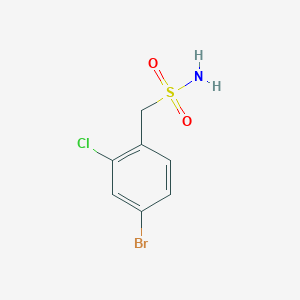
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)

![ethyl 6-amino-2-({[6-tert-butyl-3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B2457289.png)
![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)
![Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2457292.png)
